molecular formula C14H10Cl2N4OS B15236540 N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide

Cat. No.: B15236540
M. Wt: 353.2 g/mol
InChI Key: ASMHUUPOUYGCHQ-UHFFFAOYSA-N
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Description

N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide is a synthetic organic compound with the molecular formula C14H10Cl2N4OS. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thieno[2,3-d]pyrimidine core reacts with 2,4-dichlorobenzyl chloride in the presence of a base.

    Formation of the Iminoformamide Group: The final step involves the reaction of the intermediate with formamide to form the iminoformamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thieno[2,3-d]pyrimidine derivatives with reduced functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may act as an inhibitor of specific enzymes or signaling pathways.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their inhibitory activity against protein kinase B (PKB/Akt).

    N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis.

Uniqueness

N’-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzyl group and the thieno[2,3-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10Cl2N4OS

Molecular Weight

353.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

InChI

InChI=1S/C14H10Cl2N4OS/c15-10-2-1-9(12(16)5-10)6-21-20-8-18-13-11-3-4-22-14(11)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20)

InChI Key

ASMHUUPOUYGCHQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CON/C=N/C2=C3C=CSC3=NC=N2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC=NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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